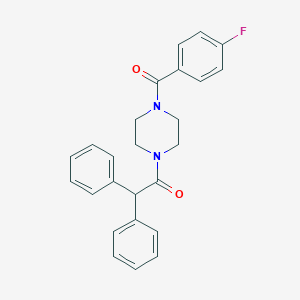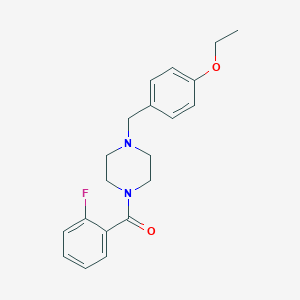![molecular formula C17H18ClFN2O2S B248502 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine, also known as CFM-2, is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Wirkmechanismus
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine acts as a potent inhibitor of the serotonin and dopamine transporters, which results in an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been shown to be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has been shown to have various biochemical and physiological effects on the brain. It has been found to increase the levels of serotonin and dopamine in the brain, which results in an improvement in mood and a reduction in anxiety and depression. 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has also been shown to have antipsychotic effects, which makes it a potential candidate for treating schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. However, 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has some limitations as well. It is a potent inhibitor of the serotonin and dopamine transporters, which makes it difficult to determine the specific effects of the compound on these neurotransmitters.
Zukünftige Richtungen
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has shown promising results in the treatment of various neurological disorders. Future research should focus on the development of more potent and selective inhibitors of the serotonin and dopamine transporters. Additionally, the potential long-term effects of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine on the brain should be investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine is a compound that has shown promising results in the treatment of various neurological disorders. It acts as a potent inhibitor of the serotonin and dopamine transporters, which results in an increase in the levels of these neurotransmitters in the brain. 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of more potent and selective inhibitors of the serotonin and dopamine transporters, as well as investigating the potential long-term effects of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine on the brain.
Synthesemethoden
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl-piperazine with 3-fluorobenzyl chloride in the presence of a base. The reaction results in the formation of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine, which can be purified using various methods such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a potent serotonin and dopamine transporter inhibitor, which makes it a potential candidate for treating these disorders.
Eigenschaften
Produktname |
1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine |
|---|---|
Molekularformel |
C17H18ClFN2O2S |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-15-4-6-17(7-5-15)24(22,23)21-10-8-20(9-11-21)13-14-2-1-3-16(19)12-14/h1-7,12H,8-11,13H2 |
InChI-Schlüssel |
NMNPBYAOEYVVFY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)



![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)
